molecular formula C19H17ClN2O3 B2645829 Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate CAS No. 443323-66-8

Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B2645829
CAS No.: 443323-66-8
M. Wt: 356.81
InChI Key: DAQBBUOTAAGJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate typically involves a multi-step process. One common method is the Gould-Jacobs reaction, which is used to synthesize quinoline derivatives. In this method, the starting material, 2-chloroaniline, undergoes a series of reactions including acylation, cyclization, and esterification to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times. For instance, in an Anton Paar Monowave 400 microwave reactor, the reaction mixture can be irradiated at 250°C for 1 hour to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Quinoline derivatives, including this compound, have been investigated for their anticancer, antimicrobial, and antiviral properties.

    Industry: The compound can be used in the development of dyes, pH indicators, and other organic compounds

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s quinoline core allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of tumor growth or microbial activity .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

    Ciprofloxacin: A fluoroquinolone antibiotic used to treat bacterial infections.

Uniqueness

Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chloroquine and quinine, which are primarily used as antimalarials, this compound has broader applications in medicinal chemistry and drug development .

Properties

IUPAC Name

ethyl 6-chloro-4-(2-methoxyanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-19(23)14-11-21-15-9-8-12(20)10-13(15)18(14)22-16-6-4-5-7-17(16)24-2/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQBBUOTAAGJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.